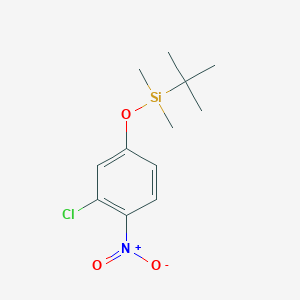

tert-Butyl(3-chloro-4-nitrophenoxy)dimethylsilane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

tert-Butyl(3-chloro-4-nitrophenoxy)dimethylsilane is an organosilicon compound that features a tert-butyl group, a chloro-nitrophenoxy moiety, and a dimethylsilane group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(3-chloro-4-nitrophenoxy)dimethylsilane typically involves the reaction of 3-chloro-4-nitrophenol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is usually carried out in an aprotic solvent like methylene chloride at room temperature. The reaction proceeds via the formation of a silyl ether linkage between the phenol and the silane reagent .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl(3-chloro-4-nitrophenoxy)dimethylsilane undergoes several types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The phenoxy moiety can undergo oxidation to form quinones under oxidative conditions.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Reduction: Hydrogen gas with a palladium catalyst.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Formation of substituted phenoxy derivatives.

Reduction: Formation of amino derivatives.

Oxidation: Formation of quinone derivatives.

Wissenschaftliche Forschungsanwendungen

tert-Butyl(3-chloro-4-nitrophenoxy)dimethylsilane has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a protecting group for phenols.

Biology: Investigated for its potential use in the modification of biomolecules.

Medicine: Explored for its potential in drug development due to its ability to modify pharmacologically active compounds.

Industry: Utilized in the production of advanced materials and coatings.

Wirkmechanismus

The mechanism of action of tert-Butyl(3-chloro-4-nitrophenoxy)dimethylsilane involves its ability to form stable silyl ether linkages with phenolic compounds. This stability is due to the steric hindrance provided by the tert-butyl group, which protects the silyl ether from hydrolysis. The chloro and nitro groups can participate in further chemical transformations, making this compound a versatile intermediate in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

tert-Butyl(dimethyl)silyl chloride: Used as a silylating agent for protecting hydroxyl groups.

3-Chloro-4-nitrophenol: A precursor in the synthesis of various organic compounds.

tert-Butyl(3-chloro-4-nitrophenoxy)trimethylsilane: Similar structure but with a trimethylsilane group instead of a dimethylsilane group.

Uniqueness

tert-Butyl(3-chloro-4-nitrophenoxy)dimethylsilane is unique due to its combination of a tert-butyl group, a chloro-nitrophenoxy moiety, and a dimethylsilane group. This combination provides a balance of steric protection and reactivity, making it a valuable intermediate in organic synthesis .

Biologische Aktivität

tert-Butyl(3-chloro-4-nitrophenoxy)dimethylsilane is a compound of interest in organic and medicinal chemistry due to its unique structural features, including a tert-butyl group, a chloro substituent, and a nitrophenoxy moiety. This compound has been studied for its potential biological activities, particularly in the context of pharmaceutical applications and chemical biology.

The compound can be characterized by its molecular formula C13H18ClN1O3Si and a molecular weight of approximately 291.81 g/mol. The presence of the chloro and nitro groups on the phenoxy ring suggests that the compound may participate in various chemical reactions, such as nucleophilic substitutions and reductions.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The nitro group can undergo reduction to form amino derivatives, which may exhibit different biological properties compared to the parent compound. Additionally, the tert-butyl and dimethylsilane groups can provide steric hindrance, influencing the compound's reactivity and interaction with enzymes or receptors in biological systems.

Biological Activity

Research into the biological activity of similar compounds has shown promising results in various areas:

- Antioxidant Activity : Compounds with nitro and phenolic groups have demonstrated significant antioxidant properties. For instance, derivatives of phenyl N-tert-butyl nitrone have been shown to inhibit oxidative stress markers in hepatocytes, suggesting that this compound might similarly affect oxidative pathways .

- Anti-cancer Potential : Studies indicate that related compounds can induce apoptosis in cancer cells. The selective induction of apoptosis has been linked to the structural features of nitro-substituted phenols . This suggests that this compound could potentially exhibit anti-cancer properties worth investigating.

- Enzyme Inhibition : The presence of halogens (like chlorine) in organic compounds often enhances their ability to inhibit enzymes. Related compounds have been studied for their inhibitory effects on various biological targets, including acetyl-CoA carboxylase, which is relevant in metabolic disorders .

Case Studies

-

Oxidative Stress in Liver Cells :

A study examined the effects of various nitro-substituted phenolic compounds on oxidative stress in liver cells. It was found that these compounds significantly reduced markers of oxidative damage, suggesting a protective role against hepatocarcinogenesis . -

Apoptosis Induction :

Research on phenolic compounds indicated that certain derivatives could selectively induce apoptosis in preneoplastic lesions while inhibiting proliferation in surrounding tissues. This dual action is crucial for developing therapeutic agents targeting cancer cells without harming normal tissue .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈ClN₁O₃Si |

| Molecular Weight | 291.81 g/mol |

| Potential Biological Activities | Antioxidant, Anti-cancer |

| Mechanisms of Action | Enzyme inhibition, Apoptosis induction |

Eigenschaften

IUPAC Name |

tert-butyl-(3-chloro-4-nitrophenoxy)-dimethylsilane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClNO3Si/c1-12(2,3)18(4,5)17-9-6-7-11(14(15)16)10(13)8-9/h6-8H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITJSVABIMVPBDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.